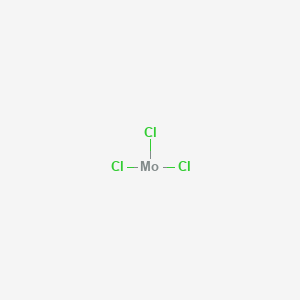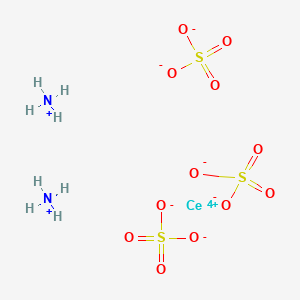
Diactinium trioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diactinium trioxide is a chemical compound with the formula Ac2O3, where Ac represents the element actinium. It is a radioactive compound and has been found to be useful in various scientific research applications. In
Wirkmechanismus
The mechanism of action of diactinium trioxide is not well understood. However, it is known to emit alpha particles, which are highly ionizing and can cause damage to biological tissues. This property makes it useful in cancer research, where it is used to target and destroy cancer cells.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of diactinium trioxide are not well studied. However, it is known to be highly toxic and can cause damage to biological tissues. It is also known to be a carcinogen and can cause cancer in humans.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using diactinium trioxide in lab experiments are its high radioactivity and ability to emit alpha particles. This property makes it useful in experiments that require a high level of ionizing radiation. However, the limitations of using diactinium trioxide are its toxicity and carcinogenic properties, which require special handling and storage.
Zukünftige Richtungen
There are several future directions for research on diactinium trioxide. One area of research is in the development of new methods for synthesizing diactinium trioxide that are more efficient and less toxic. Another area of research is in the study of its mechanism of action and its effects on biological tissues. Additionally, research is needed to develop new applications for diactinium trioxide in medical and industrial settings.
Conclusion:
In conclusion, diactinium trioxide is a highly radioactive compound that has been found to be useful in various scientific research applications. Its synthesis method is complex and requires special handling and storage. While its mechanism of action and biochemical and physiological effects are not well understood, it is known to be highly toxic and carcinogenic. Despite its limitations, there are several future directions for research on diactinium trioxide that could lead to new applications in medical and industrial settings.
Synthesemethoden
The synthesis of diactinium trioxide is a complex process that involves the isolation of actinium from uranium ore. Actinium is a rare earth element and is obtained from the decay of uranium. Once actinium is isolated, it is then converted to diactinium trioxide by reacting it with oxygen. The reaction takes place at high temperatures and is usually carried out in a vacuum. The resulting compound is highly radioactive and requires special handling and storage.
Wissenschaftliche Forschungsanwendungen
Diactinium trioxide has been found to be useful in various scientific research applications. One of the primary uses of diactinium trioxide is in nuclear physics research. It is used as a source of alpha particles for experiments that study the properties of atomic nuclei. It is also used in the production of other radioactive isotopes for medical and industrial applications.
Eigenschaften
CAS-Nummer |
12002-61-8 |
|---|---|
Produktname |
Diactinium trioxide |
Molekularformel |
Ac2O3 Ac2O3-6 |
Molekulargewicht |
502.054 g/mol |
IUPAC-Name |
actinium;oxygen(2-) |
InChI |
InChI=1S/2Ac.3O/q;;3*-2 |
InChI-Schlüssel |
MAPOZTWVBAGEOP-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[Ac].[Ac] |
Kanonische SMILES |
[O-2].[O-2].[O-2].[Ac].[Ac] |
Andere CAS-Nummern |
12002-61-8 |
Synonyme |
diactinium trioxide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(1R,2S,6S,7S,8R)-4,4-Dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol](/img/structure/B79293.png)




![2-[2-(Diethylamino)ethoxy]benzenecarbaldehyde](/img/structure/B79308.png)



![4-[(E)-2-(4-diazonio-2-sulfophenyl)ethenyl]-3-sulfobenzenediazonium](/img/structure/B79317.png)